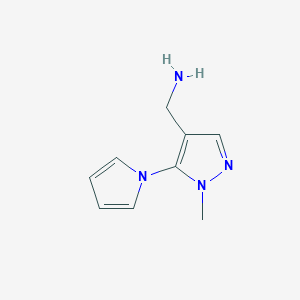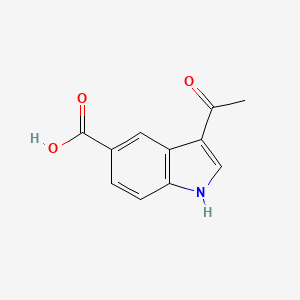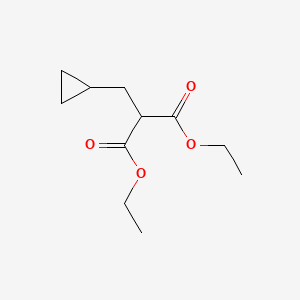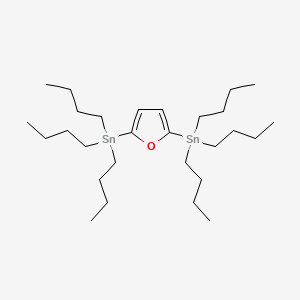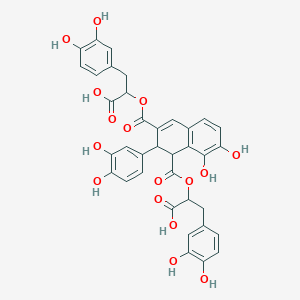
Salvianolic acid L
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salvianolic acid L, also known as salvianolate L, belongs to the class of organic compounds known as phenylnaphthalenes. Phenylnaphthalenes are compounds containing a phenylnaphthalene skeleton, which consists of a naphthalene bound to a phenyl group. Salvianolic acid L is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, salvianolic acid L is primarily located in the membrane (predicted from logP). Outside of the human body, salvianolic acid L can be found in common sage, herbs and spices, and tea. This makes salvianolic acid L a potential biomarker for the consumption of these food products.
科学的研究の応用
1. Antioxidant Properties
Salvianolic acid L, a compound isolated from Salvia officinalis, has demonstrated significant free radical scavenging activities. It effectively neutralizes DPPH and superoxide anion radicals, indicating its potent antioxidant properties (Lu & Foo, 2001).
2. Cardiovascular Health
Studies have shown that salvianolic acids, including salvianolic acid L, play a role in cardiovascular protection. These compounds, prevalent in Salvia miltiorrhiza (Danshen), possess potent anti-oxidative capabilities, beneficial for vascular endothelial cells, aortic smooth muscle cells, and cardiomyocytes. They have been used in treating cardiovascular diseases in traditional Chinese medicine (Ho & Hong, 2011).
3. Neuroprotective Effects
Salvianolic acid L is involved in neuroprotection, particularly in Parkinson’s disease models. It attenuates toxin-induced neuronal damage and promotes neurotrophic factor expression from astrocytes. This action is partly through the Nrf2-mediated pathway, highlighting its potential in neurodegenerative disorders (Zhou et al., 2014).
4. Anti-inflammatory and Immune Modulation
In microglia, salvianolic acid L exhibits anti-inflammatory activities, reducing the production of pro-inflammatory cytokines. Its effect on microglial activation contributes to its overall neuroprotective effect, suggesting its utility in managing neuroinflammation (Wang et al., 2010).
5. Osteogenic Activity
Salvianolic acid L has shown promising effects on the osteogenesis of human mesenchymal stem cells. It activates the ERK signaling pathway, promoting osteogenic differentiation without cytotoxic effects. This highlights its potential as a therapeutic agent for osteoporosis management (Xu et al., 2014).
特性
製品名 |
Salvianolic acid L |
|---|---|
分子式 |
C36H30O16 |
分子量 |
718.6 g/mol |
IUPAC名 |
2-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-1-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C36H30O16/c37-20-5-1-15(9-24(20)41)11-27(33(45)46)51-35(49)19-13-17-4-8-23(40)32(44)30(17)31(29(19)18-3-7-22(39)26(43)14-18)36(50)52-28(34(47)48)12-16-2-6-21(38)25(42)10-16/h1-10,13-14,27-29,31,37-44H,11-12H2,(H,45,46)(H,47,48) |
InChIキー |
CLZDRNKNWXDFQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C(=CC3=C2C(=C(C=C3)O)O)C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



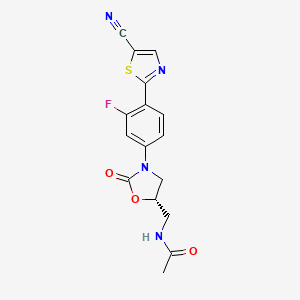
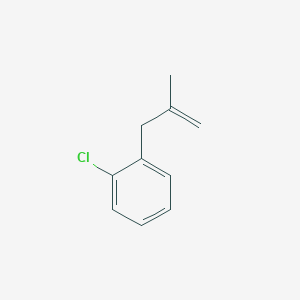
![7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1365128.png)
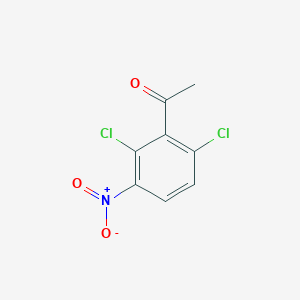

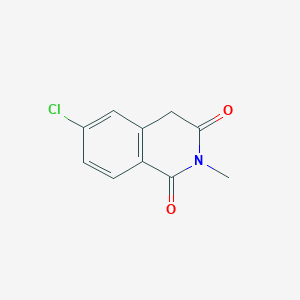
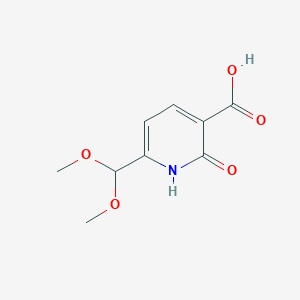
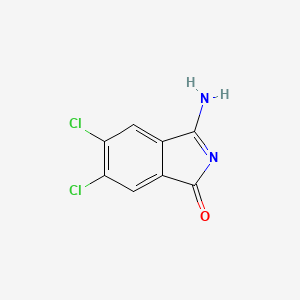
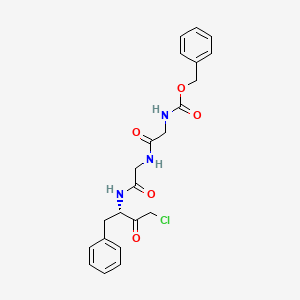
![Chloromethyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B1365146.png)
